1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride
Description
Chair Conformation of the Cyclohexane Ring
The cyclohexane ring adopts a chair conformation to minimize steric strain. Key stereochemical features include:
Impact of Chlorine Substituents
- The electron-withdrawing chlorine atoms on the phenyl ring induce partial positive charges on adjacent carbons, potentially influencing reactivity at the carbonyl chloride site.
- Steric hindrance from the ortho-chlorine (position 3) may restrict free rotation of the phenyl group relative to the cyclohexane ring.
Energy Landscape
- Ring-flip energy barrier : Estimated to be ~45 kJ/mol for monosubstituted cyclohexanes, though the exact value for this compound requires experimental validation.
- Dominant conformer : The chair conformation with both substituents equatorial is thermodynamically favored, as shown in computational models.
Properties
CAS No. |
162733-01-9 |
|---|---|
Molecular Formula |
C13H13Cl3O |
Molecular Weight |
291.60072 |
Synonyms |
1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(3,4-Dichlorophenyl)cyclohexanecarboxylic Acid
The carboxylic acid precursor is synthesized via Grignard addition followed by carboxylation :
-
Step 1 : Cyclohexanone reacts with 3,4-dichlorophenylmagnesium bromide to form 1-(3,4-dichlorophenyl)cyclohexanol.
-
Step 2 : Oxidation of the secondary alcohol to the ketone (1-(3,4-dichlorophenyl)cyclohexanone) using Jones reagent.
-
Step 3 : Baeyer-Villiger oxidation to introduce an oxygen moiety, followed by hydrolysis to yield the carboxylic acid.
Chlorination with Thionyl Chloride
The acid is treated with excess thionyl chloride (SOCl₂) in anhydrous diethyl ether or dichloromethane, catalyzed by pyridine to absorb HCl.
Reaction Conditions :
-
Temperature : Reflux (40–60°C)
-
Duration : 8–12 hours
-
Workup : Distillation to remove excess SOCl₂, followed by washing with ice-cold 5% HCl and saturated NaHCO₃.
Yield : ~70–85% (extrapolated from analogous acyl chloride syntheses).
Method 2: Oxalyl Chloride Approach
Carboxylic Acid Activation
Oxalyl chloride ((COCl)₂) offers a milder alternative to SOCl₂, particularly for acid-sensitive substrates.
Procedure :
-
The carboxylic acid is suspended in dichloromethane under nitrogen.
-
Oxalyl chloride is added dropwise at 0°C, followed by warming to room temperature.
-
Molecular sieves (Type 3A) are employed to adsorb HCl, enhancing reaction efficiency.
Advantages :
Yield : ~65–80% (based on oxadiazole-quinoxaline syntheses).
Method 3: Phosphorus Pentachloride (PCl₅) Method
High-Temperature Chlorination
PCl₅ provides a robust chlorinating agent suitable for sterically hindered acids:
-
Stoichiometry : 1.2 equivalents of PCl₅ per carboxylic acid group.
Limitations :
-
Requires rigorous moisture exclusion.
-
Generates POCl₃ as a byproduct, necessitating careful distillation.
Yield : ~60–75% (inferred from acyl chloride literature).
Comparative Analysis of Methods
| Parameter | Thionyl Chloride | Oxalyl Chloride | PCl₅ |
|---|---|---|---|
| Reaction Temp. | 40–60°C | 0–25°C | 110°C |
| Byproduct | SO₂, HCl | CO, CO₂ | POCl₃ |
| Yield | 70–85% | 65–80% | 60–75% |
| Scalability | High | Moderate | Moderate |
| Cost | Low | High | Moderate |
Optimal Choice : Thionyl chloride is preferred for large-scale synthesis due to cost and efficiency, while oxalyl chloride suits acid-sensitive intermediates.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry
Industrial and Scale-Up Considerations
Chemical Reactions Analysis
1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is exploited in various biochemical assays and synthetic applications.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table compares key structural and physicochemical properties of 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride with related compounds:
Key Observations :
- Reactivity: The carbonyl chloride group in the target compound distinguishes it from nitriles (e.g., 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile) and alcohols (e.g., 4-ethylcyclohexanol derivative). This group enables rapid reactions with amines or alcohols to form stable derivatives, unlike the urea-based linuron metabolites, which rely on hydrogen bonding for receptor interactions .
- Biological Activity: Linuron and its metabolites, such as 1-(3,4-dichlorophenyl) urea (DCU), exhibit antiandrogenic effects via androgen receptor (AR) antagonism and steroidogenesis inhibition.
Biological Activity
1-(3,4-Dichlorophenyl)cyclohexanecarbonyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.
- Chemical Formula : C13H12Cl2O
- Molecular Weight : 267.14 g/mol
- CAS Number : 162733-01-9
The compound features a cyclohexane ring substituted with a dichlorophenyl group and a carbonyl chloride moiety, which contributes to its reactivity and biological activity.
This compound primarily functions as an acylating agent. Its biological activity is largely attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes such as carbonic anhydrases (CAs), which play critical roles in physiological processes including respiration and acid-base balance .
- Receptor Interaction : It exhibits affinity for several receptors, influencing neurotransmitter systems and potentially impacting conditions like depression and anxiety through modulation of serotonin receptors .
Antimicrobial Properties
Research indicates that derivatives of this compound may exhibit antimicrobial activities. For instance, structural analogs have been investigated for their efficacy against resistant bacterial strains. The mechanism involves disrupting bacterial DNA replication by inhibiting essential enzymes such as DNA gyrase.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that the compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Inhibition of cell proliferation |
| Normal Fibroblasts | >50 | Minimal cytotoxicity |
Study on Antibacterial Activity
A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Research on Carbonic Anhydrase Inhibition
Inhibition studies have revealed that this compound acts as a moderate inhibitor of human carbonic anhydrases (hCAs), particularly isoforms I and II. This inhibition is relevant for therapeutic strategies targeting conditions like glaucoma and obesity due to the role of CAs in regulating bicarbonate levels .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. Preliminary studies indicate that the compound undergoes hepatic metabolism, with metabolites exhibiting varying degrees of biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)cyclohexanecarbonyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via chlorination of its carboxylic acid precursor, 4-(3,4-dichlorophenyl)cyclohexanecarboxylic acid , using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Optimization involves:
- Solvent selection : Anhydrous dichloromethane or toluene to minimize hydrolysis.
- Catalytic additives : A drop of dimethylformamide (DMF) to accelerate the reaction.
- Temperature control : 0–5°C to suppress side reactions.
- Purification : Distillation or recrystallization under inert conditions.
- Yield monitoring : Gas chromatography (GC) or nuclear magnetic resonance (NMR) to assess purity .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : A strong C=O stretch near 1800 cm⁻¹ confirms the acyl chloride group.
- ¹H/¹³C NMR : Distinct signals for the cyclohexane ring protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). The dichlorophenyl group’s electron-withdrawing effect deshields adjacent carbons.
- Mass spectrometry (MS) : Molecular ion peak at m/z 302 (C₁₃H₁₂Cl₃O⁺) with fragmentation patterns reflecting the cyclohexane and dichlorophenyl moieties.
- X-ray crystallography : Resolves steric effects of the cyclohexane ring .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhaling HCl vapors released during hydrolysis.
- Storage : Inert atmosphere (argon) and moisture-free containers (e.g., sealed ampules).
- Emergency protocols : Neutralize spills with sodium bicarbonate and consult safety data sheets (SDS) for related carbonyl chlorides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for nucleophilic acyl substitution reactions involving this compound?
- Methodological Answer :
- Controlled solvent studies : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene).
- Steric analysis : Use computational models (e.g., DFT) to evaluate steric hindrance from the cyclohexane ring.
- Kinetic profiling : Monitor reaction progress via HPLC to identify intermediate species.
- Cross-validation : Compare results with structurally analogous compounds like 1-(2-fluorophenyl)cyclobutane-1-carbonyl chloride .
Q. What computational approaches predict the stereoelectronic effects of the 3,4-dichlorophenyl group on the carbonyl chloride’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic hotspots (e.g., carbonyl carbon).
- Frontier Molecular Orbital (FMO) analysis : Locate the LUMO to predict nucleophilic attack sites.
- Molecular dynamics (MD) : Simulate solvent interactions to assess steric accessibility.
- Benchmarking : Validate against experimental data from PubChem or ChemIDplus .
Q. How does the cyclohexane ring’s conformation influence hydrolysis kinetics?
- Methodological Answer :
- Kinetic studies : Conduct pH-dependent hydrolysis at 25–60°C, monitored by IR or NMR.
- Conformational analysis : Compare chair vs. boat conformers via X-ray or NOESY experiments.
- Activation energy calculation : Use Arrhenius plots to correlate ring strain with hydrolysis rates.
- Comparative analysis : Reference stability data for 1-(3,4-dichlorophenyl)-4-ethylcyclohexanol to isolate steric/electronic contributions .
Q. What strategies mitigate competing side reactions during amide synthesis from this acyl chloride?
- Methodological Answer :
- In situ derivatization : React with amines immediately after synthesis to minimize hydrolysis.
- Low-temperature protocols : Perform reactions at –20°C to slow unwanted side reactions.
- Selective quenching : Use scavengers (e.g., molecular sieves) to absorb liberated HCl.
- Stoichiometric control : Employ excess amine (1.2–1.5 equivalents) to ensure complete conversion.
- Case study : Apply methods validated for 1-(3-chlorophenyl)cyclopropanamine hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
